molecular formula C6H5Br2NO2S B14394799 2-(1,2-Dibromo-2-nitroethyl)thiophene CAS No. 89881-36-7

2-(1,2-Dibromo-2-nitroethyl)thiophene

Katalognummer: B14394799
CAS-Nummer: 89881-36-7
Molekulargewicht: 314.98 g/mol
InChI-Schlüssel: XGRHYJGASFXELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dibromo-2-nitroethyl)thiophene is an organic compound with the molecular formula C6H5Br2NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and a nitro group attached to an ethyl chain, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dibromo-2-nitroethyl)thiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the bromination of 2-ethylthiophene followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Dibromo-2-nitroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dibromo-2-nitroethyl)thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1,2-Dibromo-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,2-Dibromo-2-nitroethyl)thiophene is unique due to the presence of both bromine and nitro groups on the ethyl chain, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

89881-36-7

Molekularformel

C6H5Br2NO2S

Molekulargewicht

314.98 g/mol

IUPAC-Name

2-(1,2-dibromo-2-nitroethyl)thiophene

InChI

InChI=1S/C6H5Br2NO2S/c7-5(6(8)9(10)11)4-2-1-3-12-4/h1-3,5-6H

InChI-Schlüssel

XGRHYJGASFXELQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(C([N+](=O)[O-])Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.